molecular formula C18H21F3N2O3S B1139083 N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 250266-51-4

N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1139083
CAS No.: 250266-51-4
M. Wt: 402.4 g/mol
InChI Key: JGGQWSXZZQPZTR-UHFFFAOYSA-N
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Description

PNU-177864 is a selective antagonist of the dopamine D3 receptor. It was initially considered as a drug candidate for the chronic treatment of schizophrenia. during initial safety evaluations, severe myopathy was observed in the skeletal muscles of rats, which was associated with phospholipidosis in numerous tissues .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PNU-177864 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of PNU-177864 would likely follow similar synthetic routes as the laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

PNU-177864 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

PNU-177864 exerts its effects by selectively binding to and antagonizing the dopamine D3 receptor. This interaction inhibits the receptor’s activity, which is believed to play a role in the compound’s antipsychotic effects. The molecular targets and pathways involved include the dopamine signaling pathway, which is crucial for regulating mood, cognition, and behavior .

Properties

IUPAC Name

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQWSXZZQPZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250266-51-4
Record name PNU-177864
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-177864
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using procedure 4, 4-trifluoromethoxybenzenesulfonyl chloride was added to 2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine to give the title compound as a solid, m.p. 151-154° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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